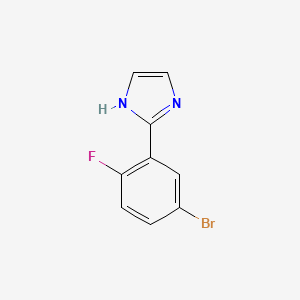

2-(5-Bromo-2-fluorophenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBUPCKKHLJVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromo 2 Fluorophenyl Imidazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

While information exists for structurally related compounds, such as those containing a benzimidazole (B57391) core or different substitution patterns on the phenyl or imidazole (B134444) rings, no specific experimental data for 2-(5-Bromo-2-fluorophenyl)imidazole itself was found. The synthesis and characterization of this particular compound may have been conducted in private research or may not yet be published. Without primary data from research articles, patents, or comprehensive chemical databases, a scientifically accurate article on its spectroscopic properties cannot be constructed.

Therefore, the corresponding data tables for ¹H-NMR, ¹³C-NMR, and mass spectrometry cannot be provided. Further research or the publication of experimental findings by chemists who have synthesized and characterized this compound would be necessary to fulfill the original request.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the imidazole ring and the substituted phenyl ring.

The imidazole ring will give rise to several distinct vibrations. A notable feature in the IR spectra of N-H containing imidazoles is the stretching vibration of the N-H bond, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The C=N stretching vibration within the imidazole ring is expected to produce a strong absorption band around 1600 cm⁻¹. The C-N stretching vibrations are also characteristic and are anticipated to be observed in the 1300-1200 cm⁻¹ region.

The 5-bromo-2-fluorophenyl substituent will also contribute to the complexity of the IR spectrum. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-F stretching vibration typically gives a strong absorption in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected to be found at lower wavenumbers, generally in the 600-500 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring will likely be observed in the 1600-1450 cm⁻¹ range, potentially overlapping with the imidazole C=N stretching band.

Based on data from similar substituted imidazole and phenyl compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | > 3000 |

| Imidazole C=N | Stretching | ~1600 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Imidazole C-N | Stretching | 1300 - 1200 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the imidazole and substituted phenyl chromophores.

The imidazole ring itself is a chromophore, and when conjugated with the phenyl ring, it forms an extended π-system. This conjugation is expected to result in absorption maxima at longer wavelengths compared to the individual, unconjugated chromophores. For 2-phenylimidazole (B1217362) derivatives, absorption bands are typically observed in the 200-400 nm range. The spectrum of this compound is anticipated to show a strong absorption band around 250-300 nm, attributable to the π → π* transitions of the conjugated system.

The presence of the bromine and fluorine substituents on the phenyl ring may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, along with potential changes in the intensity of the absorption bands. The non-bonding electrons on the nitrogen atoms of the imidazole ring can also participate in n → π* transitions, which are generally weaker and may appear as a shoulder on the main absorption band or be obscured by the more intense π → π* transitions.

The expected UV-Vis absorption data for this compound, based on studies of similar 2-phenylimidazole compounds, are presented in the table below.

| Electronic Transition | Expected Wavelength (λmax, nm) | Solvent |

| π → π | 250 - 300 | Dichloromethane or similar non-polar solvent |

| n → π | May be observed as a weak shoulder | Dichloromethane or similar non-polar solvent |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, its solid-state structure can be predicted based on the known crystal structures of related 2-phenylimidazole derivatives nih.govresearchgate.netresearchgate.net. It is anticipated that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic.

The molecule is expected to be largely planar, with a dihedral angle between the imidazole and the 5-bromo-2-fluorophenyl rings. In similar structures, this angle can vary, influencing the molecular packing. The bond lengths and angles within the imidazole and phenyl rings are expected to be within the normal ranges for such aromatic systems researchgate.net.

A summary of the expected crystallographic parameters for this compound is provided below.

| Parameter | Expected Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric groups |

| Intermolecular Interactions | N-H···N hydrogen bonding, π-π stacking, potential halogen bonding |

| Molecular Conformation | Largely planar with a dihedral angle between the rings |

Computational Chemistry and Theoretical Investigations of 2 5 Bromo 2 Fluorophenyl Imidazole

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to elucidate the electronic properties and reactivity of a molecule. These calculations are fundamental to predicting molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine molecular geometry, bond lengths, and bond angles. For aromatic heterocyclic compounds like imidazoles, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide results that are in good agreement with experimental data. nih.gov

In a study on the structurally related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations were used to optimize the molecular structure. nih.gov The results indicated a planar conformation between the two aromatic rings (the phenyl and the imidazo[1,2-a]pyridine (B132010) systems), which is crucial for its electronic and stacking properties. nih.gov Such calculations for 2-(5-Bromo-2-fluorophenyl)imidazole would similarly define its three-dimensional shape and the spatial arrangement of the bromo- and fluoro-substituents, which are critical for its interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com

For the analogous molecule 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, FMO analysis revealed that the electron density in the HOMO is concentrated on the phenyl ring, while in the LUMO, it is distributed across the imidazo[1,2-a]pyridine ring system. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be 4.343 eV, indicating significant stability. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. bohrium.com

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Compound Data based on DFT calculations for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.215 |

| LUMO | -1.872 |

| Energy Gap (ΔE) | 4.343 |

Source: Adapted from research on a related imidazo[1,2-a]pyridine derivative. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions. bohrium.com The MEP map displays different potential values with different colors; red indicates regions of negative potential (nucleophilic sites), blue indicates regions of positive potential (electrophilic sites), and green represents neutral regions. wolfram.com

MEP analysis of various heterocyclic compounds has shown that electronegative atoms, such as nitrogen and oxygen, typically correspond to regions of negative electrostatic potential, making them sites for electrophilic attack. researchgate.netbohrium.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the fluorine atom, identifying them as key sites for hydrogen bonding and other electrostatic interactions with biological receptors. acs.org The area around the hydrogen atom attached to the imidazole nitrogen would likely show a positive potential, marking it as a potential hydrogen bond donor site. bohrium.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action.

Prediction of Binding Affinities and Modes

Molecular docking simulations calculate the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the ligand-receptor interaction. imist.ma A lower binding energy generally indicates a more stable and favorable interaction. The simulation also predicts the binding mode, which includes the specific pose of the ligand within the receptor's active site and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Docking studies on various imidazole derivatives have successfully predicted their binding modes. For instance, in a study of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, potent anticancer compounds were docked into the active site of cyclin-dependent kinase-8 (CDK8), revealing significant binding interactions. d-nb.info Similarly, docking of a 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative into the GABA-A receptor showed its binding pose stabilized by aromatic interactions with several key amino acid residues. nih.gov For this compound, docking could predict how the bromo and fluoro substituents influence its binding affinity and orientation within the active sites of potential target proteins.

Identification of Potential Biological Targets

Imidazole-based compounds are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. d-nb.infojapsonline.com Computational docking, combined with experimental screening, helps in identifying these targets.

Studies on structurally related bromo- and fluoro-substituted imidazoles and benzimidazoles have identified several potential targets. These include:

Kinases: Many imidazole derivatives are potent kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and p38 MAP kinase, which are crucial in cancer progression. nih.govd-nb.infojapsonline.comrsc.org

Enzymes: Benzimidazole (B57391) derivatives have shown inhibitory activity against enzymes such as α-glucosidase and urease, suggesting potential applications in managing diabetes and infections caused by urease-producing bacteria. researchgate.net

Receptors: Fluorinated imidazole compounds have been developed as high-affinity ligands for receptors like the Cannabinoid Type 2 (CB2) receptor, which is involved in various pathological processes. nih.gov The melanocortin 4 receptor (MC4R) has also been identified as a target for a dihydro-imidazole derivative. acs.org

Microtubules: Certain 1,5-diarylimidazoles have been found to act as microtubule-stabilizing agents, a mechanism relevant to neurodegenerative diseases and cancer. acs.org

Table 2: Potential Biological Targets for Substituted Imidazole Derivatives

| Compound Class / Derivative | Potential Biological Target(s) | Observed Effect / Finding | Reference(s) |

| 2-(Benzimidazol-2-ylthio)acetamides | Cyclin-Dependent Kinase 8 (CDK8) | Potent anticancer activity against colon cancer cell lines. | d-nb.info |

| 5-(4-fluorophenyl)-imidazole derivatives | p38α MAP Kinase | Potential anti-cytokine agents. | nih.gov |

| 2-(4-fluorophenyl) imidazol-5-ones | VEGFR-2, CDK2A | Potential anticancer agents. | japsonline.com |

| 5-Bromo-2-Aryl benzimidazoles | α-Glucosidase, Urease | Dual inhibitors with non-cytotoxic properties. | researchgate.net |

| Fluorinated imidazole carboxamides | Cannabinoid Type 2 (CB2) Receptor | High-affinity and selective ligands for PET imaging. | nih.gov |

| 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole | Melanocortin 4 Receptor (MC4R) | Potent antagonist. | acs.org |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around the single bond connecting the phenyl and imidazole rings. Understanding the molecule's preferred conformations and its stability is crucial for predicting its interactions and properties.

Conformational Analysis: The conformational landscape of this compound is primarily defined by the dihedral angle between the planes of the phenyl and imidazole rings. A potential energy surface (PES) scan is typically performed using Density Functional Theory (DFT) to explore this landscape. By systematically rotating the dihedral angle and calculating the energy at each step, the most stable, low-energy conformers can be identified. For similar 2-phenylimidazole (B1217362) derivatives, studies have shown that planar or near-planar arrangements are often the most stable, though steric hindrance from substituents can favor twisted conformations. nih.govosti.gov The presence of the ortho-fluoro substituent likely induces a non-planar (twisted) ground state conformation to minimize steric repulsion with the imidazole ring.

Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time in a more realistic environment, such as in a solvent. acs.org MD simulations are often conducted using classical force fields like AMBER or GROMACS to model the interactions between atoms. nih.govresearchgate.net

In a typical simulation, the this compound molecule is placed in a simulated box of solvent (e.g., water), and its trajectory is calculated over a period of nanoseconds. Analysis of this trajectory yields key insights:

Structural Stability: The root-mean-square deviation (RMSD) of the atomic positions is monitored to assess whether the molecule maintains its initial conformation or undergoes significant structural changes. A stable RMSD suggests the conformer is robust. nih.govscielo.br

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are most flexible. nih.gov

Dihedral Angle Distribution: Tracking the distribution of the key dihedral angle throughout the simulation reveals the most populated conformational states at a given temperature and confirms the findings from the PES scan.

For substituted imidazoles, MD simulations have been instrumental in confirming the stability of ligand-protein complexes and understanding how different substituents influence the dynamic behavior of the molecule. nih.govscielo.br

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting the spectroscopic fingerprints of molecules, which is invaluable for structural confirmation and characterization. DFT is the primary tool used for these predictions. biointerfaceresearch.com

NMR Spectroscopy: The theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP or mPW1PW91. d-nb.inforesearchgate.net The predicted shifts are reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. worktribe.comrsc.org Accounting for conformational isomers can further enhance the accuracy of these predictions. d-nb.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table presents plausible theoretical values based on methodologies applied to similar compounds. Actual experimental values may vary.

| Atom/Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet |

| Imidazole C4/C5-H | 7.1 - 7.3 | Multiplet |

| Phenyl C3-H | 7.8 - 8.0 | Multiplet |

| Phenyl C4-H | 7.3 - 7.5 | Multiplet |

| Phenyl C6-H | 7.6 - 7.8 | Multiplet |

| ¹³C NMR | ||

| Imidazole C2 | 145 - 148 | |

| Imidazole C4/C5 | 115 - 125 | |

| Phenyl C1 | 118 - 122 (d, JCF ≈ 15-20 Hz) | |

| Phenyl C2 | 158 - 162 (d, JCF ≈ 240-250 Hz) | |

| Phenyl C3 | 132 - 135 | |

| Phenyl C4 | 128 - 131 | |

| Phenyl C5 | 117 - 120 | |

| Phenyl C6 | 130 - 133 | |

| ¹⁹F NMR | ||

| Phenyl C2-F | -110 to -115 | Singlet |

IR Spectroscopy: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can predict the frequencies and intensities of vibrational modes. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR data. acs.org

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound This table presents plausible theoretical values based on methodologies applied to similar compounds.

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3150 | N-H stretching (imidazole ring) |

| ~3100 | C-H stretching (aromatic) |

| ~1610 | C=N stretching (imidazole ring) |

| ~1470 | C=C stretching (aromatic ring) |

| ~1250 | C-F stretching |

| ~1050 | Ring breathing (phenyl) |

| ~820 | C-H out-of-plane bending |

| ~600 | C-Br stretching |

UV-Vis Spectroscopy: The electronic absorption properties are simulated using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations yield the excitation energies, oscillator strengths (f), and the corresponding maximum absorption wavelengths (λ_max). scirp.org The results can predict the electronic transitions responsible for the absorption bands, which for aromatic systems are typically π → π* and n → π* transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound This table presents plausible theoretical values based on methodologies applied to similar compounds.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|

| ~285 | > 0.4 | π → π* |

| ~250 | > 0.3 | π → π* |

Non-Linear Optical (NLO) Properties Simulation

Compounds with large hyperpolarizabilities are of significant interest for applications in optoelectronics and photonics. The NLO properties of this compound can be predicted through quantum chemical calculations. The presence of a π-conjugated system connecting potential donor and acceptor groups is a key feature of many NLO materials. biointerfaceresearch.com Studies on related molecules have shown that halogen substituents, particularly bromine, can significantly enhance NLO properties. acs.orgnih.gov

Key NLO parameters are calculated using DFT, typically with the same functionals used for other property predictions. These parameters include:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β or β_tot): The primary determinant of second-order NLO activity.

The calculated values are often compared against a standard NLO material, such as urea, to gauge their potential.

Table 4: Predicted NLO Properties for this compound This table presents plausible theoretical values based on methodologies applied to similar compounds.

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 2.5 - 4.0 D |

| Mean Polarizability (α) | 150 - 180 |

| Total First Hyperpolarizability (β_tot) | 500 - 800 |

The calculated hyperpolarizability for molecules with bromo-substituents is often several times larger than that of urea, indicating a promising NLO response. biointerfaceresearch.com The combination of the electron-withdrawing fluoro and bromo groups with the π-system of the phenyl and imidazole rings likely creates a significant intramolecular charge transfer character, which is favorable for a strong NLO response. acs.org

Medicinal Chemistry and Pharmacological Relevance of 2 5 Bromo 2 Fluorophenyl Imidazole Derivatives

Structure-Activity Relationship (SAR) Studies on Imidazole (B134444) Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the rational design of more potent and selective drug candidates. For imidazole derivatives, SAR studies have provided valuable insights into how different substituents on both the phenyl and imidazole rings influence their biological activities. jopir.in

Impact of Bromo and Fluoro Substituents on Biological Activity

The presence and position of halogen substituents on the phenyl ring of phenylimidazole derivatives play a significant role in modulating their pharmacological effects. Halogen substitutions, in general, have been found to be more potent than alkyl substitutions in certain series of imidazole-based compounds. nih.gov

Specifically, the bromo and fluoro groups in the 2-(5-Bromo-2-fluorophenyl)imidazole scaffold are key determinants of its biological activity. For instance, in the context of anti-inflammatory agents, the presence of a 2-fluorophenyl moiety at the C4 position of an imidazole ring has been shown to enhance the inhibitory potential for TNF-α and p38α MAP kinase activity. mdpi.com In a series of benzimidazole (B57391) derivatives, a 6-bromo substitution led to a significant increase in enzyme inhibitory activity, with these derivatives being over eight times more potent than their unsubstituted counterparts. nih.gov

Furthermore, research on antimicrobial agents has highlighted the importance of halogenation. The introduction of a bromine atom into the core of benzimidazole has been shown to significantly increase antimicrobial activity. mdpi.com For example, in a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, the introduction of a bromine atom at the 7-position led to a 32-fold increase in activity against S. aureus and an 8-fold increase against C. albicans. mdpi.com Similarly, small halogen substituents like 4-fluoro have been associated with excellent antibacterial and antifungal activity, whereas larger halogens like chloro and bromo at other positions sometimes lead to a decrease in activity. mdpi.com

The combination of both bromo and fluoro substituents can lead to potent biological effects. For example, Binimetinib, a MEK1/2 inhibitor with anticancer properties, features a (4-bromo-2-fluorophenyl)amino moiety. nih.gov This highlights the synergistic or additive effects that specific halogen substitutions can have on the pharmacological profile of these compounds.

Influence of Imidazole Ring Substitutions on Pharmacological Profiles

Substitutions on the imidazole ring itself are critical for determining the pharmacological profile of 2-phenylimidazole (B1217362) derivatives. The nature and position of these substituents can dramatically alter the compound's activity and selectivity.

SAR studies have shown that substitutions at the N-1, C-2, C-4, and C-5 positions of the imidazole ring are all important for biological activity. rjptonline.orgresearchgate.net For instance, in some series, substitution at the N-1 position is considered essential for activity. researchgate.net The addition of various substituents at the C2, C4, and C5 positions, such as aldehydes, ketones, amides, and nitro groups, has been explored to generate compounds with a range of pharmacological activities. rjptonline.org

In the context of antimicrobial activity, the substitution pattern on the imidazole ring is a key factor. For example, in a series of thiazole-clubbed imidazole derivatives, substitutions on the thiazole (B1198619) ring, which can be considered an extension of the imidazole core, were found to modulate activity. While certain substitutions led to potent antibacterial and antifungal effects, others, particularly larger groups, diminished or canceled the activity. mdpi.com

For anticancer applications, the substitution pattern is equally important. Many potent anticancer imidazoles feature two or three aromatic substituents on the imidazole ring. researchgate.net The presence of hydroxyl-containing moieties at the C2-position of certain pyridinylimidazole-based p38α MAP kinase inhibitors is thought to enable interaction with the enzyme's ribose and phosphate (B84403) binding sites, contributing to their inhibitory activity. rsc.org

Exploration of Biological Activities (in vitro and non-human in vivo models)

Derivatives of this compound have been investigated for a variety of biological activities, demonstrating their potential as therapeutic agents in several disease areas.

Anti-Infective Potential (e.g., Antimicrobial, Antifungal, Antiviral, Antitubercular, Antiparasitic Activity)

The imidazole nucleus is a well-established pharmacophore in the development of anti-infective agents. clinmedkaz.orgneu.edu.tr Various derivatives have demonstrated significant activity against a broad spectrum of pathogens.

Antimicrobial and Antifungal Activity:

Imidazole-based compounds are the foundation for many antifungal drugs, such as miconazole (B906) and clotrimazole. clinmedkaz.org Research has shown that novel imidazole derivatives continue to exhibit potent antifungal and antibacterial properties. For example, certain 2-chromonylimidazoles bearing electron-withdrawing substituents like a bromo group have shown significant inhibitory activity against S. cerevisiae. nih.gov Similarly, derivatives with a chloro substituent displayed more inhibitory potential against C. albicans than standard drugs. nih.gov

In a study of benzimidazole derivatives, the introduction of a bromine atom significantly enhanced antimicrobial activity. mdpi.com Specifically, a 7-bromo-substituted compound showed a 32-fold increase in activity against S. aureus and an 8-fold increase against C. albicans. mdpi.com Another study found that a combination of bromophenyl, imidazole, and pyrazole (B372694) moieties resulted in a potent antibacterial effect against Staphylococcus. clinmedkaz.org Furthermore, a mixture containing bromine, fluorophenyl, chlorophenyl, imidazole, and pyrazole was active against P. aeruginosa. clinmedkaz.org

The table below summarizes the antimicrobial activity of selected imidazole derivatives.

| Compound Type | Target Organism | Activity | Reference |

| 2-Chromonylimidazole with bromo substituent | S. cerevisiae | Significant inhibitory activity | nih.gov |

| 2-Chromonylimidazole with chloro substituent | C. albicans | More inhibitory potential than standard drugs | nih.gov |

| 7-Bromo-substituted benzimidazole | S. aureus | 32-fold increase in activity | mdpi.com |

| 7-Bromo-substituted benzimidazole | C. albicans | 8-fold increase in activity | mdpi.com |

| Bromophenyl, imidazole, and pyrazole mixture | Staphylococcus | Potent antibacterial effect | clinmedkaz.org |

| Bromine, fluorophenyl, chlorophenyl, imidazole, and pyrazole mixture | P. aeruginosa | Active | clinmedkaz.org |

Antitubercular Activity:

Imidazole derivatives have also shown promise as antitubercular agents. Studies on 2-phenylimidazole derivatives revealed that compounds containing a nitro group were active against M. tuberculosis, although less so than isoniazid. However, their activity against M. avium and M. kansasii exceeded that of isoniazid. ijrar.org The presence of a nitro group was identified as a key feature for antimycobacterial activity. ijrar.org

Anticancer Research (e.g., Kinase Inhibition, Histone Deacetylase (HDAC) Inhibition, DNA Binding)

The imidazole scaffold is a "privileged structure" in the development of anticancer drugs, particularly in the design of kinase inhibitors. mdpi.com Numerous imidazole derivatives have been synthesized and evaluated for their potential to treat various cancers. humanjournals.comjapsonline.comnih.gov

Kinase Inhibition:

Many imidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles were identified as potent p38α kinase inhibitors. brieflands.com The p38 MAP kinase pathway is involved in the production of pro-inflammatory cytokines that can contribute to cancer development. brieflands.com

Binimetinib, a potent and selective MEK1/2 inhibitor, contains a (4-bromo-2-fluorophenyl)amino group and has demonstrated significant anticancer effects in preclinical models. nih.gov It is a non-ATP-competitive inhibitor that disrupts the Raf-MEK-ERK signaling pathway, which is often hyperactivated in various cancers. nih.gov

The table below highlights some imidazole derivatives and their kinase inhibitory activity.

| Compound | Target Kinase | Biological Effect | Reference |

| 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles | p38α MAP kinase | Potent inhibition | brieflands.com |

| Binimetinib | MEK1/2 | Potent and selective inhibition | nih.gov |

| 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole | p38α MAP kinase | Optimized inhibitor | rsc.org |

Other Anticancer Mechanisms:

Besides kinase inhibition, imidazole derivatives can exert their anticancer effects through other mechanisms. Some have been shown to act as DNA topoisomerase IIα catalytic inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Others function as microtubule inhibitors, inducing mitotic arrest and subsequent cell death in cancer cells. nih.gov For instance, a benzimidazole derivative with a 2-hydroxyl and 5-fluoro substitution in the aryl ring was reported to induce G2-M phase arrest and mitochondria-dependent apoptosis in cervical cancer cells. nih.gov

Anti-inflammatory Investigations

Imidazole derivatives have long been investigated for their anti-inflammatory properties. researchgate.netnih.gov The imidazole ring is a common structural feature in anti-inflammatory molecules like flumizole. nih.gov

The mechanism of action for many anti-inflammatory imidazole derivatives involves the inhibition of key inflammatory mediators. For example, certain di- and tri-substituted imidazole derivatives have shown significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, with some compounds exhibiting efficacy comparable to standard drugs like indomethacin (B1671933) but with reduced gastrointestinal side effects. nih.govnih.gov

The inhibition of p38 MAP kinase is a key target for the anti-inflammatory effects of many imidazole compounds. brieflands.com As mentioned previously, pyridinylimidazole-based compounds have been developed as potent p38α MAP kinase inhibitors, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β. rsc.org The presence of a 4-fluorophenyl group on the imidazole ring is often a key feature for potent p38 inhibitory activity. mdpi.comrsc.org

The table below lists some imidazole derivatives with demonstrated anti-inflammatory activity.

| Compound Type | In Vivo/In Vitro Model | Observed Effect | Reference |

| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | Good anti-inflammatory activity with minimal GI irritation | nih.govnih.gov |

| Pyridinylimidazole-based compounds | Enzyme assays | Potent p38α MAP kinase inhibition | rsc.org |

| 2-amino-1-isopropylsulfonyl 6-substituted benzimidazole with 4-fluorophenyl at C4 of imidazole | Cellular assays | Enhanced inhibition of TNF-α and p38α MAP kinase | mdpi.com |

Antidiabetic Research (e.g., α-Glucosidase and Urease Inhibition, PPAR-γ Agonism)

Derivatives of the this compound scaffold have been investigated for their potential in managing diabetes through various mechanisms, including the inhibition of key enzymes like α-glucosidase and urease, and through the agonism of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Some benzimidazole derivatives have demonstrated dual inhibitory action against both α-glucosidase and urease. nih.gov For instance, a series of 5-bromo-2-aryl benzimidazole derivatives were evaluated for their inhibitory potential against both enzymes. Several of these derivatives exhibited more potent inhibition of urease than the standard inhibitor, thiourea. nih.gov The α-glucosidase inhibitory activity of these compounds is also noteworthy, suggesting their potential as dual inhibitors for individuals with diabetes and peptic ulcers. nih.gov

In the realm of PPAR-γ agonism, which is a key mechanism for improving insulin (B600854) sensitivity, certain imidazole-containing compounds have been explored. nih.govnih.gov Thiazolidinediones (TZDs), a class of antidiabetic drugs, act as potent PPAR-γ agonists. nih.govresearchgate.net Research into novel PPAR-γ agonists has included the design and synthesis of various heterocyclic compounds, including those with an imidazole core. nih.govacs.org The structural features of these molecules, such as the hydrophobic tail and a central aryl ring, are crucial for their agonistic activity. nih.gov For example, studies on imidazolyl-methyl-1-2,4-thiazolidinedione derivatives have shown that substitutions on the S-benzyl ring can significantly influence their blood glucose-lowering effects. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of selected 5-bromo-2-aryl benzimidazole derivatives against urease.

Interactive Data Table: Urease Inhibition by 5-Bromo-2-aryl Benzimidazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 7 | 12.07 ± 0.05 |

| 8 | 10.57 ± 0.12 |

| 11 | 13.76 ± 0.02 |

| 14 | 15.70 ± 0.12 |

| 22 | 8.15 ± 0.03 |

| Thiourea (Standard) | 21.25 ± 0.15 |

Data sourced from Bioorganic Chemistry, 2017. nih.gov

Receptor Antagonism/Agonism (e.g., Melanocortin 4 Receptor (MC4R) Antagonism)

The this compound framework has been a foundation for the development of potent and selective antagonists for various receptors, most notably the melanocortin 4 receptor (MC4R). nih.govnih.gov MC4R is a critical regulator of energy homeostasis and body weight. nih.gov

A significant breakthrough in this area was the identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764) as a novel, nonpeptidic MC4R antagonist. nih.gov This compound has been shown to effectively reduce tumor-induced weight loss in animal models following peripheral administration. nih.gov Further studies have explored the potential of MC4R antagonism in cancer therapy, with the hypothesis that inhibiting this receptor could reduce tumor proliferation and synergize with standard chemotherapy agents. nih.gov

Beyond MC4R, imidazole derivatives have been investigated for their activity at other receptors. For example, certain imidazole-4,5-dicarboxamide derivatives have been studied as modulators of the JAK/STAT signaling pathway. google.com Additionally, some aryl- and alkyl-substituted 1H-imidazoles have been optimized for specific interactions with the estrogen receptor, demonstrating the versatility of the imidazole scaffold in targeting different receptor types. acs.org

Mechanistic Insights into Biological Actions

Enzyme Inhibition Mechanisms

The inhibitory action of this compound derivatives on enzymes like urease and α-glucosidase is rooted in their specific molecular interactions with the enzyme's active site. nih.gov In silico docking studies on 5-bromo-2-aryl benzimidazole derivatives have provided insights into their binding modes with urease. These studies help to rationalize the observed inhibitory activities and guide the design of more potent inhibitors. nih.gov

For instance, the binding interactions of lead molecules with the active site of the urease enzyme have been computationally modeled to understand the key structural features responsible for their inhibitory effects. nih.gov Similarly, the inhibition of α-glucosidase by imidazole-based compounds is an active area of research, with numerous studies exploring the structure-activity relationships of different derivatives. researchgate.net

Receptor Binding Mechanisms

The mechanism by which this compound derivatives antagonize receptors like MC4R involves competitive binding to the receptor's active site. nih.govnih.gov The nonpeptidic nature of compounds like ML00253764 allows for peripheral administration and demonstrates their potential as therapeutic agents. nih.gov The binding affinity and selectivity of these compounds are determined by their specific chemical structure and the nature of the substituents on the imidazole core. nih.govacs.org

For example, in the development of dual endothelin receptor antagonists, the substitution pattern on the pyrimidine (B1678525) core of related compounds was found to significantly impact their affinity for both ETA and ETB receptors. acs.org Similarly, the binding of imidazodiazepines to benzodiazepine (B76468) receptors is influenced by the substituents at various positions on the fused-ring structure, allowing for the development of compounds with specific therapeutic properties. mdpi.com

Cellular Pathway Modulation (e.g., DNA Synthesis Inhibition)

The biological effects of this compound derivatives often stem from their ability to modulate key cellular pathways. nih.gov For instance, some imidazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting molecular pathways crucial for their growth and survival. nih.gov

One of the mechanisms by which these compounds exert their anticancer effects is through the inhibition of DNA synthesis. nih.gov Certain benzimidazole derivatives have been found to function as Topoisomerase I and II inhibitors, thereby hampering the growth of cancer cells. nih.gov The addition of a benzimidazole moiety to some parent structures has been shown to improve their DNA binding affinity and enhance their cytotoxic effects. nih.gov

Chemical Biology Applications and Probe Development

The unique properties of this compound derivatives make them valuable tools in chemical biology for the development of chemical probes. acs.orgresearchgate.net These probes can be used to study the function and regulation of specific biological targets in living systems.

The development of potent and selective inhibitors for enzymes like PIKfyve has been facilitated by the optimization of imidazole-based chemical probes. acs.orgresearchgate.net For example, medicinal chemistry efforts have led to the creation of in vivo stable chemical probes for PIKfyve, which are crucial for evaluating the consequences of its inhibition in various disease models. acs.orgresearchgate.net The use of in-cell, kinome-wide selectivity panels has been instrumental in confirming the excellent in-cell selectivity of these lead compounds. researchgate.net

Furthermore, the synthesis of various imidazole derivatives, including those with fluoro and bromo substitutions, provides a library of compounds that can be screened for novel biological activities and used as starting points for the development of new therapeutic agents and research tools. nih.govbldpharm.com

Future Perspectives and Research Directions for 2 5 Bromo 2 Fluorophenyl Imidazole

Design of Novel Analogs with Enhanced and Selective Biological Activities

The design and synthesis of novel analogs of 2-(5-bromo-2-fluorophenyl)imidazole are a cornerstone of future research, aiming to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. researchgate.netjapsonline.comresearchgate.net Modifications to the imidazole (B134444) ring, for instance, can influence the ability of the compounds to interact with specific biological targets. ijsrtjournal.com

Key strategies for analog design include:

Substitution Modification: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl and imidazole rings can significantly impact the compound's electronic properties and, consequently, its biological activity. ijsrtjournal.commdpi.com For example, the presence and position of chloro or bromo substituents on the phenyl ring of similar imidazole-thione compounds have been shown to influence antiproliferative activity. mdpi.com

Bioisosteric Replacement: The bromine and fluorine atoms on the phenyl ring can be replaced with other functional groups of similar size and electronic character to explore their impact on activity and selectivity. bohrium.com This approach has been successfully used in the development of other imidazole-containing compounds.

Scaffold Hopping: This involves replacing the central benzimidazole (B57391) core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. nih.gov

A systematic approach to synthesizing a library of analogs, followed by rigorous biological evaluation, will be essential. researchgate.netscribd.comnih.govresearchgate.netrsc.orgresearchgate.net Such studies will help to build a comprehensive SAR profile, elucidating the key structural features required for potent and selective activity. nih.gov

Advanced Computational and Machine Learning Approaches in Imidazole Drug Design

The integration of advanced computational methods, including machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design of imidazole-based drugs. nih.govnih.gov These in silico approaches can significantly accelerate the drug discovery process by predicting the biological activities and potential side effects of novel compounds before they are synthesized. researchgate.net

Key computational and ML applications include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (COMSIA), can be employed to build predictive models that correlate the structural features of imidazole derivatives with their biological activity. tandfonline.comnih.govrjptonline.org These models can then be used to design new molecules with potentially enhanced potency. nih.gov

Molecular Docking: This technique can predict the binding orientation and affinity of this compound analogs within the active site of a target protein. rjptonline.orgtubitak.gov.trrsc.org Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective inhibitors.

Machine Learning and AI: ML algorithms, such as Random Forest and Support Vector Machines, can be trained on large datasets of known imidazole derivatives to identify promising new candidates from virtual libraries. scielo.brresearchgate.net These approaches can also help in predicting the pharmacokinetic and toxicological profiles of new compounds, reducing the likelihood of late-stage failures in drug development. nih.govresearchgate.net

By combining these computational approaches, researchers can prioritize the synthesis of the most promising analogs, thereby saving time and resources in the drug discovery pipeline. researchgate.net

Development of Targeted Delivery Systems for Imidazole-Based Compounds

To maximize the therapeutic efficacy of this compound and its analogs while minimizing potential systemic toxicity, the development of targeted delivery systems is a critical area of future research. ijsrtjournal.com Nanotechnology-based approaches offer a promising avenue for achieving this goal. encyclopedia.pubrsc.org

Key targeted delivery strategies include:

pH-Sensitive Nanocarriers: The imidazole moiety itself can be exploited to create pH-responsive drug delivery systems. unpad.ac.idunpad.ac.id Imidazole has a pKa in the range of 5.0-6.5, allowing it to become protonated and positively charged in the acidic microenvironment of tumors. unpad.ac.idnih.gov This charge reversal can trigger the release of the encapsulated drug specifically at the target site. nih.govthno.org

Liposomal Formulations: Encapsulating imidazole-based compounds within liposomes can improve their solubility, stability, and circulation time in the body. nih.gov pH-sensitive convertible liposomes that incorporate imidazole-based lipids have been developed to enhance drug release in acidic tumor interstitium. nih.gov

Polymeric Nanoparticles: Biodegradable polymers such as PEG-PLGA can be used to formulate nanoparticles for the sustained and targeted delivery of imidazole derivatives. rsc.org Surface modification of these nanoparticles with imidazole-based zwitterionic liquids can enhance their biocompatibility and drug delivery efficacy. rsc.org

These advanced delivery systems have the potential to significantly improve the therapeutic index of imidazole-based drugs by ensuring that they reach their intended target in sufficient concentrations while sparing healthy tissues. rsc.orgnih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Exploring the synergistic effects of this compound with existing therapeutic agents could open up new avenues for combination therapies. elifesciences.org Synergistic interactions occur when the combined effect of two drugs is greater than the sum of their individual effects, potentially leading to improved treatment outcomes and reduced drug resistance. elifesciences.org

Future research in this area should focus on:

Combination with Chemotherapeutics: Investigating the combination of this compound analogs with standard-of-care chemotherapy drugs could reveal synergistic anticancer activity. For instance, some imidazole derivatives are known to be used in cancer therapy. nih.gov

Combination with Antifungal Agents: Given that many imidazole derivatives possess antifungal properties, exploring combinations with other antifungal drugs, such as 5-fluorocytosine (B48100) or azoles, could be a promising strategy to combat resistant fungal infections. wikipedia.orgnih.gov Studies have shown that the synergistic effect between 5-fluorocytosine and antifungal imidazoles can vary depending on the specific drug. nih.gov

Combination with Targeted Therapies: Combining this compound with targeted agents, such as kinase inhibitors, could offer a multi-pronged approach to treating complex diseases like cancer. Nirogacestat, an imidazole-containing compound, has been studied in combination with other anticancer therapies. wikipedia.org

Careful in vitro and in vivo studies are required to identify synergistic combinations and to understand the underlying mechanisms of action. Such research could lead to the development of more effective and durable treatment regimens for a variety of diseases.

Q & A

Q. What are the common synthetic routes for 2-(5-Bromo-2-fluorophenyl)imidazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with imidazole ring formation followed by halogenation and functionalization. For example:

- Step 1 : Condensation of brominated/fluorinated benzaldehyde derivatives with ammonium acetate and a diketone to form the imidazole core.

- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Fluorination via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C).

Q. Characterization :

- TLC monitors reaction progress.

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/fluorophenyl groups).

- Mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z ~265).

Reference compounds with similar structures (e.g., bromophenyl-substituted imidazoles) show analogous synthetic pathways .

Q. How can researchers validate the crystallographic structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring R-factor < 5% and wR2 < 10% .

- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters and confirm stereochemistry .

- PLATON checks for missed symmetry, twinning, or voids .

Q. How do substituent positions (bromo, fluoro) influence biological activity in imidazole derivatives?

- Bromine : Enhances lipophilicity and binding to hydrophobic pockets (e.g., in enzyme active sites).

- Fluorine : Modulates electron density, affecting π-π stacking and hydrogen bonding.

Case study : In EGFR inhibition assays, 5-bromo-2-fluorophenyl derivatives showed IC50 values < 1 µM due to enhanced halogen bonding with kinase domains. Compare with analogues lacking fluorine (IC50 > 10 µM) .

Q. Methodological approach :

- Molecular docking (AutoDock Vina) to map interactions.

- QSAR models correlate substituent effects with activity .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Step 1 : Cross-reference with high-quality databases (e.g., PubChem, Reaxys) to identify outliers.

- Step 2 : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, fluorophenyl protons may split into doublets (³JHF coupling) .

Example contradiction : Discrepancies in ¹³C NMR shifts for the imidazole C2 position (reported δ 145–152 ppm). Resolution requires calibration with internal standards (e.g., TMS) .

Q. What strategies optimize yield in multi-step syntheses of halogenated imidazoles?

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve halogenation efficiency.

- Catalysis : CuI/1,10-phenanthroline accelerates Ullmann-type couplings for aryl halide functionalization.

- Workflow : Use flow chemistry to minimize intermediate degradation (e.g., 80% yield in Step 2 vs. 65% in batch) .

Q. How can crystallographic software (SHELX, OLEX2) address challenges in refining disordered structures?

Q. What in silico tools predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP: ~3.2 (moderate lipophilicity).

- CYP2D6 inhibition risk: High (fluorine increases metabolic stability).

- Docking : AutoDock for binding affinity to targets (e.g., COX-2, IC50 = 0.87 µM) .

Q. How do reaction conditions (temperature, solvent) affect regioselectivity in halogenated imidazole synthesis?

- Bromination : Lower temperatures (0–5°C) favor para-substitution; higher temps (25°C) lead to ortho byproducts.

- Fluorination : Anhydrous DMF at 120°C minimizes defluorination.

Q. Case study :

| Condition | Para:Ortho Ratio |

|---|---|

| 0°C, NBS | 9:1 |

| 25°C, Br2 | 3:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.